Introduction: The Strategic Value of Spirocyclic Scaffolds
Introduction: The Strategic Value of Spirocyclic Scaffolds
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Methyl-1-oxaspiro[2.5]octane
In the landscape of modern drug discovery and organic synthesis, molecular architecture is paramount. The transition from flat, two-dimensional structures to complex, three-dimensional scaffolds has been identified as a critical step in developing next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1] Spirocycles, which are bicyclic systems joined by a single common atom, are exemplary of this architectural evolution.[2] Their inherent rigidity and defined three-dimensional geometry make them powerful tools for medicinal chemists.[1]
This guide focuses on 6-Methyl-1-oxaspiro[2.5]octane , a member of the oxaspirocycle family. This molecule, while not extensively documented in standalone literature, represents a valuable structural motif. It combines the high reactivity of a strained epoxide ring with the conformational constraints of a substituted cyclohexane ring. Understanding its chemical properties is key to unlocking its potential as a versatile building block for complex molecular synthesis and as a core fragment in the design of novel bioactive agents. This document provides a comprehensive analysis of its structure, synthesis, reactivity, and applications, drawing upon established principles of organic chemistry and data from closely related analogues to offer expert, field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
6-Methyl-1-oxaspiro[2.5]octane is defined by a cyclohexane ring fused via a spiro-carbon to a three-membered epoxide ring. The methyl group at the C6 position introduces a key stereocenter and influences the conformational preference of the six-membered ring.
Table 1: Molecular Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-methyl-1-oxaspiro[2.5]octane | [3] |
| CAS Number | 38709-71-6 | [3] |
| Molecular Formula | C₈H₁₄O | [4] |
| Molecular Weight | 126.19 g/mol | [3] |
| Monoisotopic Mass | 126.10446 Da | [4] |
| SMILES | CC1CCC2(CC1)CO2 | [4] |
| InChIKey | QWEHPDHDKIVFDV-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.7 | [4] |
| Fraction of sp³ Carbons (Fsp³) | 1.0 | Calculated |
The high Fsp³ value of 1.0 underscores the molecule's complete saturation and three-dimensional character, a desirable trait correlated with improved clinical success rates for drug candidates.[2][5] The spirocyclic junction creates a rigidifying effect, locking the relative orientation of the two rings and reducing the molecule's conformational flexibility compared to non-spirocyclic analogues. This rigidity can be advantageous in drug design, as it pre-organizes substituents into specific spatial arrangements for optimal interaction with biological targets.[1]
Synthesis and Characterization
While specific literature for the synthesis of 6-Methyl-1-oxaspiro[2.5]octane is sparse, its structure strongly suggests a straightforward and reliable synthetic approach from 4-methylcyclohexanone via the Johnson-Corey-Chaykovsky reaction .[6] This reaction is a cornerstone of organic synthesis for the formation of epoxides from ketones and aldehydes using a sulfur ylide.[7][8]
Caption: Proposed workflow for the synthesis of 6-Methyl-1-oxaspiro[2.5]octane.
Experimental Protocol: Johnson-Corey-Chaykovsky Epoxidation
Causality: This protocol is designed based on the well-established mechanism where a strong base deprotonates the sulfonium salt to form the nucleophilic ylide in situ. The ylide then attacks the electrophilic carbonyl carbon of the ketone. The subsequent intramolecular Sₙ2 displacement of the excellent dimethyl sulfide leaving group forms the thermodynamically stable epoxide ring.[7]
-
Reagent Preparation (Sulfur Ylide Generation):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add trimethylsulfonium iodide (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15 minutes. Trustworthiness Note: Careful, slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour or until the solution becomes clear and gas evolution ceases, indicating complete formation of the ylide.
-
-
Epoxidation Reaction:
-
Dissolve 4-methylcyclohexanone (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the ketone solution dropwise via a syringe or dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by pouring it into an equal volume of cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure 6-Methyl-1-oxaspiro[2.5]octane.
-
Expected Spectroscopic Signatures
While experimental spectra are not publicly available, the key features can be predicted based on data from the parent 1-oxaspiro[2.5]octane and general principles.[9][10]
-
¹H NMR: The most characteristic signal would be the two diastereotopic protons of the epoxide ring's CH₂ group, expected to appear as two distinct doublets (or an AB quartet) around δ 2.5-2.8 ppm. The protons on the cyclohexane ring would appear in the δ 1.2-2.0 ppm range, with the methyl group showing as a doublet around δ 0.9-1.1 ppm.
-
¹³C NMR: The spiro-carbon (quaternary) would be found around δ 55-65 ppm, and the epoxide CH₂ carbon would be slightly upfield around δ 45-55 ppm. The remaining cyclohexane carbons would resonate in the δ 20-40 ppm range.
-
IR Spectroscopy: A characteristic C-O stretching band for the epoxide ring should be visible around 1250 cm⁻¹, along with C-H stretching bands just below 3000 cm⁻¹.
Chemical Reactivity and Mechanistic Analysis
The chemical reactivity of 6-Methyl-1-oxaspiro[2.5]octane is dominated by the strained three-membered epoxide ring, which is susceptible to nucleophilic ring-opening reactions . The regioselectivity of this opening is a critical consideration and is dictated by the reaction conditions (acidic vs. basic).[11]
Mechanism 1: Base-Catalyzed / Strong Nucleophile Ring-Opening (Sₙ2 Pathway)
Under basic or neutral conditions with a strong nucleophile (e.g., Grignard reagents, organolithiums, amides, alkoxides), the reaction proceeds via a classic Sₙ2 mechanism.
-
Causality and Regioselectivity: The nucleophile will preferentially attack the sterically least hindered carbon atom. In this molecule, the spiro-carbon is a sterically demanding quaternary center, while the other epoxide carbon is a methylene (CH₂) group. Therefore, attack occurs exclusively at the methylene carbon.[11][12] This results in the formation of a tertiary alcohol after an aqueous workup.
Mechanism 2: Acid-Catalyzed Ring-Opening (Sₙ1-like Pathway)
In the presence of a protic or Lewis acid, the epoxide oxygen is first protonated or coordinated, making it a much better leaving group.
-
Causality and Regioselectivity: The protonated intermediate develops significant positive charge on the adjacent carbons. This positive charge is better stabilized at the more substituted carbon (the tertiary spiro-carbon) than at the primary methylene carbon. Consequently, the weak nucleophile (e.g., water, alcohol) attacks preferentially at the spiro-carbon center.[13][14] This pathway has substantial Sₙ1 character and leads to the formation of a primary alcohol. The attack occurs with inversion of configuration at the spiro-center.
Caption: Regioselective ring-opening pathways for 6-Methyl-1-oxaspiro[2.5]octane.
Application in Medicinal Chemistry and Drug Development
The 1-oxaspiro[2.5]octane scaffold is a privileged structure in medicinal chemistry. Its value stems from its ability to impart desirable physicochemical and pharmacological properties.
Improving Drug-like Properties with Spirocyclic Cores
-
Three-Dimensionality (Fsp³): As previously noted, increasing the fraction of sp³-hybridized carbons (Fsp³) is a well-accepted strategy for improving compound solubility and reducing off-target toxicity, ultimately increasing the probability of clinical success.[2][15] The 6-methyl-1-oxaspiro[2.5]octane core, with an Fsp³ of 1.0, is an ideal starting point for designing molecules with high 3D character.
-
Metabolic Stability: The quaternary spiro-carbon is sterically hindered and lacks protons, making it resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism. Incorporating this scaffold can block metabolic "soft spots" and improve a drug candidate's half-life.[2]
-
Vectorial Exit Trajectories: The rigid spirocyclic framework forces substituents to project into specific, well-defined vectors in 3D space. This allows chemists to precisely orient pharmacophoric elements to maximize binding affinity with a target protein while avoiding steric clashes.[1]
Caption: Use of a rigid spiro-scaffold to orient pharmacophores for target binding.
Case Study: Oxaspiro[2.5]octane Derivatives as MetAP-2 Inhibitors
The utility of this scaffold is not merely theoretical. A patent has disclosed a series of oxaspiro[2.5]octane derivatives as potent inhibitors of Methionine Aminopeptidase 2 (MetAP-2).[16] MetAP-2 is an enzyme implicated in angiogenesis (the formation of new blood vessels), and its inhibition is a therapeutic strategy for treating cancer and obesity. The compounds described in the patent feature the oxaspiro[2.5]octane core, demonstrating its viability as a central scaffold for engaging with this important biological target.[16]
Conclusion
6-Methyl-1-oxaspiro[2.5]octane is more than a simple heterocyclic compound; it is a strategically valuable building block embodying key principles of modern molecular design. Its synthesis is accessible through robust and well-understood chemical reactions like the Johnson-Corey-Chaykovsky epoxidation. Its reactivity is dominated by predictable, condition-dependent nucleophilic ring-opening of the epoxide, providing divergent pathways to either primary or tertiary alcohols with distinct substitution patterns.
For drug development professionals, the rigid, three-dimensional spirocyclic core offers a proven method to enhance Fsp³, improve metabolic stability, and achieve precise spatial orientation of pharmacophores. The documented success of related analogues as enzyme inhibitors validates the potential of this scaffold. This guide provides the foundational chemical knowledge and strategic insights necessary for researchers to confidently incorporate 6-Methyl-1-oxaspiro[2.5]octane and related structures into their synthetic and medicinal chemistry programs.
References
-
Duddeck, H., & Woydt, M. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. Available at: [Link]
-
Wiley-VCH. (n.d.). 1-Oxaspiro[2][17]octane. SpectraBase. Available at: [Link]
-
Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile. PubChem. Available at: [Link]
-
RSC Publishing. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2020). Epoxides Ring-Opening Reactions. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Available at: [Link]
-
Apollo Scientific. (n.d.). Corey-Chaykovsky Reaction in Modern Organic Synthesis. Available at: [Link]
-
MDPI. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Chemistry. Available at: [Link]
-
Preprints.org. (2023). Application of fSP3 towards Non-Systemic Drug Discovery. Available at: [Link]
-
Vrije Universiteit Amsterdam. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Available at: [Link]
-
Wiley-VCH. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]
- Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
- Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and....
-
NIST. (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-. NIST Chemistry WebBook. Available at: [Link]
-
Chemspace. (n.d.). 6-methyl-1-oxaspiro[2.5]octane. Available at: [Link]
-
PubChemLite. (n.d.). 1-oxaspiro[2.5]octane (C7H12O). Available at: [Link]
-
PubChemLite. (n.d.). 6-methyl-1-oxaspiro[2.5]octane (C8H14O). Available at: [Link]
-
NIST. (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-. NIST Chemistry WebBook. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 6-Methyl-1-oxaspiro[2.5]octane. CompTox Chemicals Dashboard. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. 6-methyl-1-oxaspiro[2.5]octane - C8H14O | CSSS00000760180 [chem-space.com]
- 4. PubChemLite - 6-methyl-1-oxaspiro[2.5]octane (C8H14O) [pubchemlite.lcsb.uni.lu]
- 5. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character [mdpi.com]
- 6. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 13. research.vu.nl [research.vu.nl]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents [patents.google.com]
- 17. 1-Oxaspiro[2.5]octane-2-carbonitrile | C8H11NO | CID 548939 - PubChem [pubchem.ncbi.nlm.nih.gov]
![Optimized structure of 6-Methyl-1-oxaspiro[2.5]octane with atom numbering. This is a placeholder image.](https://i.imgur.com/example.png)
